molecular formula C7H18O3Si B108605 Isobutyl(trimethoxy)silane CAS No. 18395-30-7

Isobutyl(trimethoxy)silane

Cat. No. B108605
CAS RN: 18395-30-7
M. Wt: 178.3 g/mol
InChI Key: XYJRNCYWTVGEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl(trimethoxy)silane is a colorless clear liquid . It is used for the preparation of gold films by absorption and adsorption . It may also be used as silane precursors for the synthesis of xerogels .


Molecular Structure Analysis

The linear formula of Isobutyl(trimethoxy)silane is (CH3)2CHCH2Si(OCH3)3 . Its molecular weight is 178.30 . More detailed structural analysis can be found in the referenced papers .


Chemical Reactions Analysis

Isobutyl(trimethoxy)silane-modified substrates were used for the preparation of gold films by absorption and adsorption . It may be used as silane precursors for the synthesis of xerogels . More detailed chemical reaction analysis can be found in the referenced papers .


Physical And Chemical Properties Analysis

Isobutyl(trimethoxy)silane is a colorless clear liquid . It has a refractive index of 1.396 (lit.) . Its boiling point is 154 °C (lit.) and its density is 0.93 g/mL at 25 °C (lit.) .

Scientific Research Applications

Preparation of Gold Films

  • Scientific Field: Material Science
  • Summary of Application: Isobutyl(trimethoxy)silane-modified substrates are used for the preparation of gold films . This process involves the absorption and adsorption of the silane on the substrate, which then allows for the deposition of gold .
  • Methods of Application: The exact methods of application are not specified in the source, but typically, silane-modified substrates are prepared by immersing the substrate in a solution of the silane, followed by rinsing and drying. The gold is then deposited onto the substrate through a process such as sputtering or evaporation .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Adsorption of Epigallocatechin Gallate

  • Scientific Field: Environmental Science
  • Summary of Application: Isobutyl(trimethoxy)silane, in combination with Aliquat 336, is used to functionalize hydrophilic bentonite, enhancing its activity towards the pH-dependent adsorption of Epigallocatechin Gallate (EGCG), a potent polyphenolic molecule from tea catechins .
  • Methods of Application: Hydrophilic bentonite is functionalized using Aliquat 336 and Isobutyl(trimethoxy)silane. The degree of clay functionalization depends on the extent of introduction of alkyl linkages between the superimposed clay layers .
  • Results or Outcomes: The functionalized clay exhibited maximum thermal stability at 500°C and showed promising adsorption properties for ECGC with a maximum adsorption capacity of 196.26 mg/g at equilibrium .

Safety And Hazards

Isobutyl(trimethoxy)silane is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Relevant Papers

The relevant papers analyzed for this response include a study on the Density Functional Theory and Natural Bond Order analysis of Isobutyl(trimethoxy)silane , and various other resources . These papers provide more detailed information on the properties and applications of Isobutyl(trimethoxy)silane.

properties

IUPAC Name

trimethoxy(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJRNCYWTVGEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

180537-00-2
Record name Silane, trimethoxy(2-methylpropyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180537-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1066366
Record name Silane, trimethoxy(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, trimethoxy(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyltrimethoxysilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21055
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Isobutyltrimethoxysilane

CAS RN

18395-30-7
Record name Isobutyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18395-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyltrimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethoxy(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethoxy(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(2-methylpropyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl(trimethoxy)silane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isobutyl(trimethoxy)silane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isobutyl(trimethoxy)silane
Reactant of Route 4
Isobutyl(trimethoxy)silane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isobutyl(trimethoxy)silane
Reactant of Route 6
Reactant of Route 6
Isobutyl(trimethoxy)silane

Citations

For This Compound
70
Citations
A Borah, AR Borah, M Gogoi, R Goswami… - Clays and Clay …, 2023 - Springer
The most potent and significant polyphenolic molecule from tea catechins is epigallocatechin gallate (EGCG); it has potential anti-cancer and anti-inflammatory properties. Methods are …
Number of citations: 0 link.springer.com
최재석, 이대수 - 한국고분자학회학술대회연구논문초록집, 2010 - cheric.org
… In order to overcome such disadvantage of waterborne PU system, an amino silane compound, N-ethylamino isobutyl trimethoxy silane (EITS) was introduced partially as a chain …
Number of citations: 2 www.cheric.org
E Arkan - 2011 - odr.chalmers.se
Silica surface was modified by grafting hydrophilic and hydrophobic moieties resulting in an amphiphilic silica.(3-glycidoxypropyl) trimethoxysilane (3GTO) is reacted with hydrophilic …
Number of citations: 2 odr.chalmers.se
T Ngai, H Jiang, E Fang, L Qi, X Guan, Y Li, W Liu - Soft Matter, 2023 - pubs.rsc.org
The intelligent regulation of microgel-stabilized Pickering emulsions with multi-responsiveness is presently constrained to the processes of emulsification and destabilization. However, …
Number of citations: 3 pubs.rsc.org
J Lindén - 2012 - odr.chalmers.se
Resent research work at Eka Chemicals and Chalmers University of Technology has involved methods for surface modification of silica particles. The surface modification comprises …
Number of citations: 9 odr.chalmers.se
D Demircioglu - 2011 - odr.chalmers.se
Surface activity changes of silica nanoparticles caused by physical adsorption and covalent bonding of hydrophilic and hydrophobic molecules is the subject of this study. Interfacial …
Number of citations: 5 odr.chalmers.se
C Christodoulou, CI Goodier, SA Austin, J Webb… - … and Building Materials, 2013 - Elsevier
… The chemical composition of the silane impregnation was isobutyl trimethoxy silane. No historical records exist detailing the exact surface preparation procedures, application rates or …
Number of citations: 149 www.sciencedirect.com
A Klint - 2011 - odr.chalmers.se
This study concerns a new route to surface modify silica sols. A simple method to produce a huge variety of silane compounds is investigated and also the grafting of these silanes to the …
Number of citations: 8 odr.chalmers.se
A Szczurek, B Babiarczuk, J Kubacki, P Papin… - Applied Surface …, 2019 - Elsevier
In the present work silica (SiO 2 ) coatings as interlayer and silica-titania (SiO 2 /TiO 2 ) hybrid coatings as top layers, obtained by the sol-gel method and successfully applied on the …
Number of citations: 7 www.sciencedirect.com
D Heiman-Burstein, A Dotan, H Dodiuk, S Kenig - Polymers, 2021 - mdpi.com
… Propyl trimethoxysilane (PrTMS), isobutyl trimethoxy silane (IBTMS), and decyl trimethoxysilane (DTMS) were from Alfa Aesar, Thermo Fisher Scientific, Heysham, Lancashire, UK. …
Number of citations: 22 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.